
Glyeurysaponin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyeurysaponin is a type of saponin that is extracted from the roots of Glycyrrhiza uralensis, commonly known as Chinese licorice. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Due to its potential therapeutic applications, glyeurysaponin has attracted significant attention from the scientific community.
Mécanisme D'action
The exact mechanism of action of glyeurysaponin is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, glyeurysaponin has been found to inhibit the replication of certain viruses, such as the influenza virus.
Biochemical and Physiological Effects:
Glyeurysaponin has been found to possess various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which are involved in the inflammatory response. Additionally, glyeurysaponin has been found to regulate the expression of certain genes, which are involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of glyeurysaponin is its potential therapeutic applications. It has been found to possess various biological activities, which make it a promising candidate for the treatment of various diseases. Additionally, glyeurysaponin is relatively easy to synthesize and can be obtained from natural sources. However, one of the limitations of glyeurysaponin is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of glyeurysaponin. One potential direction is the development of glyeurysaponin-based drugs for the treatment of various diseases, such as arthritis and cancer. Another potential direction is the investigation of the mechanism of action of glyeurysaponin, which could provide insight into its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of glyeurysaponin in humans.
Méthodes De Synthèse
Glyeurysaponin can be synthesized through various methods, including extraction from the roots of Glycyrrhiza uralensis and chemical synthesis. The extraction method involves grinding the roots of the plant and extracting the saponins using solvents such as methanol, ethanol, or water. Chemical synthesis involves the use of various chemical reagents to synthesize glyeurysaponin.
Applications De Recherche Scientifique
Glyeurysaponin has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis. It has also been found to exhibit anti-tumor properties, making it a potential candidate for cancer treatment. Additionally, glyeurysaponin has been found to possess anti-viral properties, which make it a potential candidate for the treatment of viral infections.
Propriétés
Numéro CAS |
137476-70-1 |
|---|---|
Nom du produit |
Glyeurysaponin |
Formule moléculaire |
C42H62O16 |
Poids moléculaire |
822.9 g/mol |
Nom IUPAC |
6-[2-carboxy-6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54) |
Clé InChI |
WHDJHPHODXMQKD-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
Synonymes |
3-beta-hydroxy-11-oxoolean-12-en-30-oic acid-3-O-beta-D-glucuronopyranosyl-(1-4)-beta-D-glucuronopyranoside glyeurysaponin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




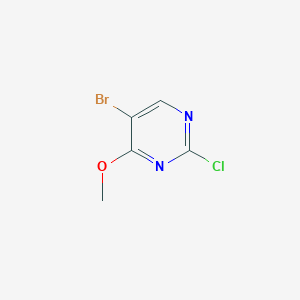

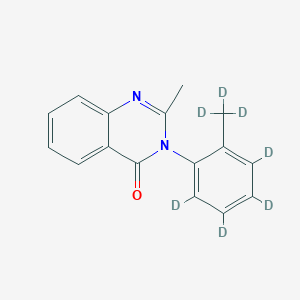

![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)
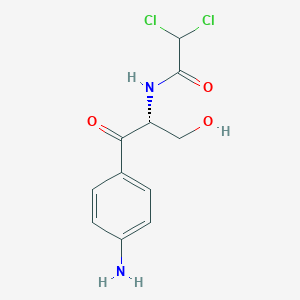
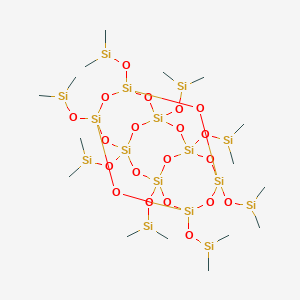
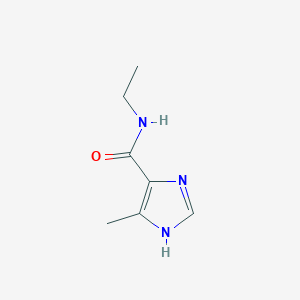

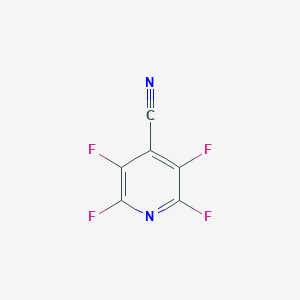
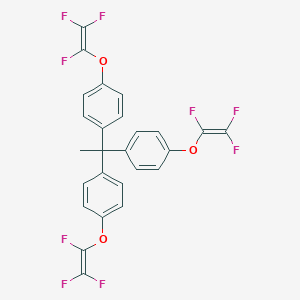
![Benzo[a]phenalen-3-one](/img/structure/B163240.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide](/img/structure/B163245.png)